molecular formula C12H13N5OS B2753094 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2415499-40-8

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2753094
CAS No.: 2415499-40-8
M. Wt: 275.33
InChI Key: YUHQYAISYIMMKD-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a thiadiazole ring, an azetidine ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization with a suitable oxidizing agent such as hydrogen peroxide.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed by reacting an appropriate β-lactam precursor with a base like sodium hydride in the presence of a solvent such as tetrahydrofuran (THF).

    Coupling of the Rings: The thiadiazole and azetidine intermediates are then coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Pyridine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted azetidine derivatives.

    Hydrolysis: Pyridine-3-carboxylic acid and corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: Lacks the azetidine ring, which may affect its biological activity and chemical reactivity.

    N-(1,3,4-Thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide: Similar structure but without the methyl group on the thiadiazole ring, potentially altering its properties.

    N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzoic acid: Contains a benzoic acid moiety instead of pyridine, which may influence its interaction with biological targets.

Uniqueness

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to its combination of a thiadiazole ring, an azetidine ring, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-8-15-16-12(19-8)17-6-10(7-17)14-11(18)9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQYAISYIMMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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